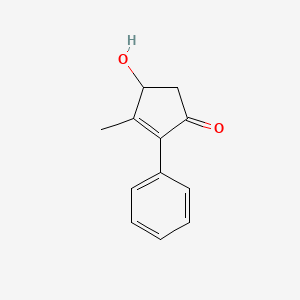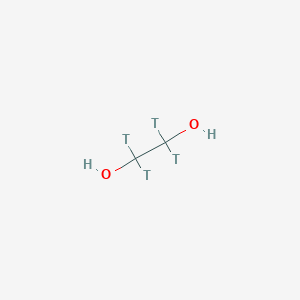
L-Asparagine,N-methyl-,methylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine,N-methyl-,methylester(9CI) is a chemical compound with the molecular formula C6H12N2O3 It is a derivative of L-asparagine, where the amino group is methylated and the carboxyl group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
L-Asparagine,N-methyl-,methylester(9CI) can be synthesized through the methylation of L-asparagine followed by esterification. The typical synthetic route involves the following steps:
Methylation: L-asparagine is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide to form N-methyl-L-asparagine.
Esterification: The N-methyl-L-asparagine is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield L-Asparagine,N-methyl-,methylester(9CI).
Industrial Production Methods
Industrial production of L-Asparagine,N-methyl-,methylester(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Asparagine,N-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of L-Asparagine,N-methyl-,methylester(9CI).
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-Asparagine,N-methyl-,methylester(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of L-Asparagine,N-methyl-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes such as asparaginase, leading to the formation of aspartate and ammonia. This process is crucial in the metabolism of toxic ammonia in the body and plays a role in various biochemical pathways.
類似化合物との比較
L-Asparagine,N-methyl-,methylester(9CI) can be compared with other similar compounds such as:
L-Asparagine: The parent compound without methylation and esterification.
N-Methyl-L-asparagine: L-asparagine with only the amino group methylated.
L-Asparagine methyl ester: L-asparagine with only the carboxyl group esterified.
Uniqueness
L-Asparagine,N-methyl-,methylester(9CI) is unique due to the presence of both methylation and esterification, which can influence its chemical properties and biological activity. This dual modification can enhance its stability, solubility, and potential interactions with biological targets.
特性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
methyl (2S)-4-amino-2-(methylamino)-4-oxobutanoate |
InChI |
InChI=1S/C6H12N2O3/c1-8-4(3-5(7)9)6(10)11-2/h4,8H,3H2,1-2H3,(H2,7,9)/t4-/m0/s1 |
InChIキー |
QQJXZTIWNZMSPG-BYPYZUCNSA-N |
異性体SMILES |
CN[C@@H](CC(=O)N)C(=O)OC |
正規SMILES |
CNC(CC(=O)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
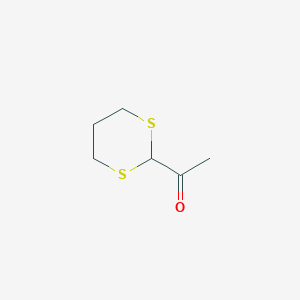



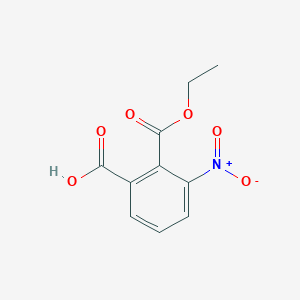
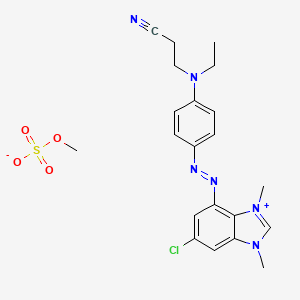
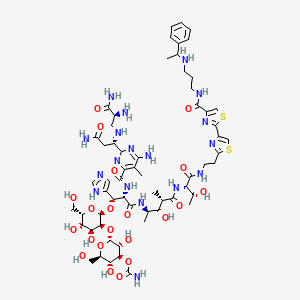
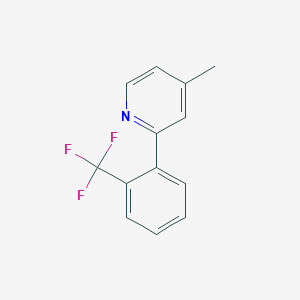
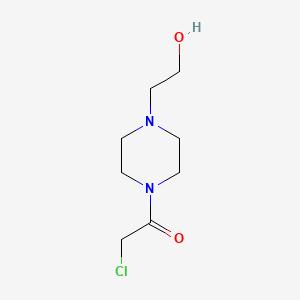
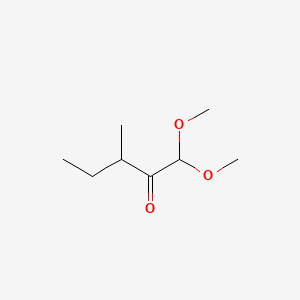
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
